

tert-Butanol chemical properties for reaction modeling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **tert-Butanol**

Cat. No.: **B103910**

[Get Quote](#)

An In-depth Technical Guide on the Chemical Properties of **tert-Butanol** for Reaction Modeling

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical and physical properties of **tert-butanol** (2-methylpropan-2-ol), focusing on data essential for accurate reaction modeling. The information is presented in a structured format to facilitate its use in research, development, and safety assessments.

Physical and Thermodynamic Properties

tert-Butanol is the simplest tertiary alcohol and is a volatile, flammable, colorless liquid or solid with a camphor-like odor.^{[1][2][3]} It is miscible with water, ethanol, and diethyl ether.^[1] Unlike its isomers, it tends to be a solid at room temperature, with a melting point near 25-26 °C.^{[1][2]} This property, along with its boiling point of approximately 82-83 °C, makes it suitable for studies involving phase changes.^[4]

The following table summarizes key physical and thermodynamic properties crucial for modeling thermal dynamics and reaction equilibria.

Table 1: Physical and Thermodynamic Properties of **tert-Butanol**

Property	Value	Source
<hr/>		
Identifiers		
IUPAC Name	2-Methylpropan-2-ol	[1]
CAS Number	75-65-0	[1]
Chemical Formula	C ₄ H ₁₀ O	[1]
Molar Mass	74.123 g·mol ⁻¹	[1]
<hr/>		
Physical Properties		
Appearance	Colorless solid or liquid	[1] [3]
Melting Point	25 to 26 °C (77 to 79 °F)	[1] [5]
Boiling Point	82 to 83 °C (179 to 181 °F)	[1] [5]
Density	0.775 g/mL (at 25 °C)	[1] [5]
Vapor Pressure	31 mmHg (at 20 °C)	[5]
Refractive Index (n ²⁰ /D)	1.387	[5]
<hr/>		
Thermodynamic Data		
Standard Enthalpy of Formation (ΔfH ₂₉₈ °)	-358.36 to -360.04 kJ·mol ⁻¹	[2]
Enthalpy of Fusion (ΔH _{fus})	~7 kJ·mol ⁻¹	[4]
Enthalpy of Vaporization (ΔH _{vap})	~40 kJ·mol ⁻¹	[4]
Heat Capacity (Solid, Cp)	146 J·K ⁻¹ ·mol ⁻¹	[4]
Heat Capacity (Liquid, Cp)	215 J·K ⁻¹ ·mol ⁻¹	[4]
Acidity (pKa)	16.54	[2]
<hr/>		
Safety Data		
Flash Point	11 °C (52 °F)	[6] [7]
Autoignition Temperature	490 °C (914 °F)	[7]
<hr/>		

Explosive Limits in Air

2.4% - 8.0% by volume

[\[7\]](#)

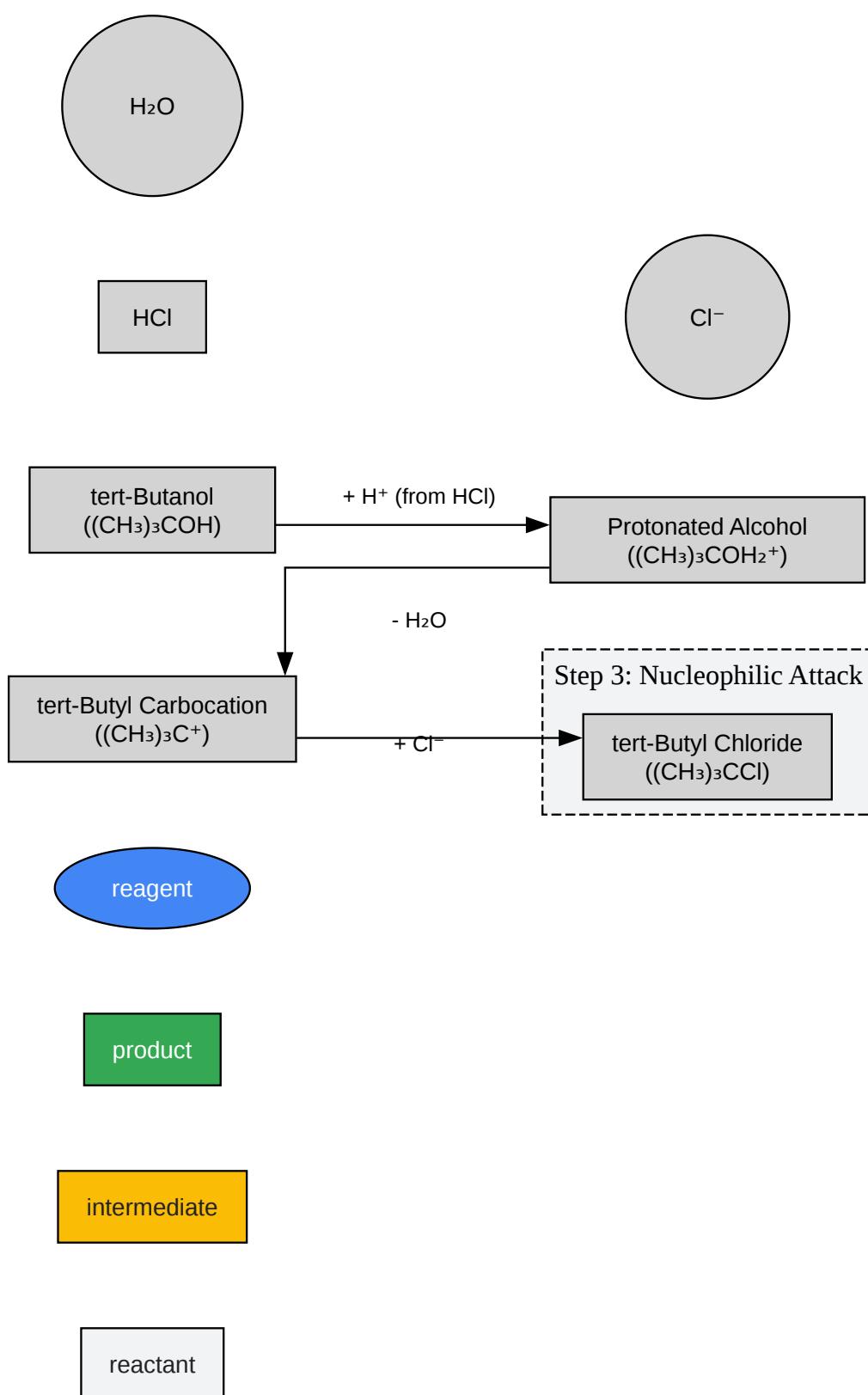
Spectroscopic Data for Structural Elucidation

Spectroscopic data is fundamental for identifying **tert-butanol** and monitoring its transformation during reactions.

Table 2: Spectroscopic Data for **tert-Butanol**

Spectrum Type	Key Features	Source
¹ H NMR	A large singlet for the nine equivalent methyl protons (CH_3) and a singlet for the hydroxyl proton (-OH). The exact chemical shifts depend on the solvent.	[8][9][10][11]
¹³ C NMR	Two distinct signals: one for the quaternary carbon bonded to the hydroxyl group and one for the three equivalent methyl carbons.	[8]
Infrared (IR)	- Broad O-H stretch: $\sim 3371 \text{ cm}^{-1}$ - C-O stretch: $\sim 1202 \text{ cm}^{-1}$ (characteristic for tertiary alcohols, typically 1210-1100 cm^{-1})- In-plane O-H bend: $\sim 1366 \text{ cm}^{-1}$ - O-H wag: $\sim 648 \text{ cm}^{-1}$	[12]
Mass Spectrometry (MS)	Data available from various sources for fragmentation pattern analysis.	[8]

Reactivity and Common Reaction Mechanisms


As a tertiary alcohol, **tert-butanol**'s reactivity is distinct from its primary and secondary isomers. It is resistant to oxidation to carbonyl compounds because it lacks a hydrogen atom on the carbinol carbon.[1]

SN1 Nucleophilic Substitution

tert-Butanol readily undergoes SN1 reactions with strong acids, such as hydrochloric acid (HCl), to form tert-butyl chloride.[13][14][15] This reaction proceeds through a stable tertiary carbocation intermediate.

The mechanism involves three key steps:

- Protonation: The hydroxyl group is protonated by the acid to form a good leaving group (water).[14]
- Carbocation Formation: The protonated alcohol dissociates, forming a stable tert-butyl carbocation. This is the rate-determining step.[13][14]
- Nucleophilic Attack: The nucleophile (e.g., chloride ion) attacks the electrophilic carbocation to form the final product.[13][14]

[Click to download full resolution via product page](#)

Caption: SN1 reaction mechanism of **tert-butanol** with HCl.

Formation of tert-Butoxide

tert-Butanol can be deprotonated by a strong base, such as potassium metal, to form potassium tert-butoxide.^[1] Potassium tert-butoxide is a strong, non-nucleophilic base widely used in organic synthesis. Its steric bulk prevents it from participating in nucleophilic substitution reactions, making it an excellent reagent for promoting elimination reactions.^[1]

Dehydration and Esterification

tert-Butanol can undergo acid-catalyzed dehydration to form isobutene.^[16] It can also react with carboxylic acids, such as acetic acid, in the presence of an acid catalyst to form esters (e.g., tert-butyl acetate).^[17]

Kinetic Data for Reaction Modeling

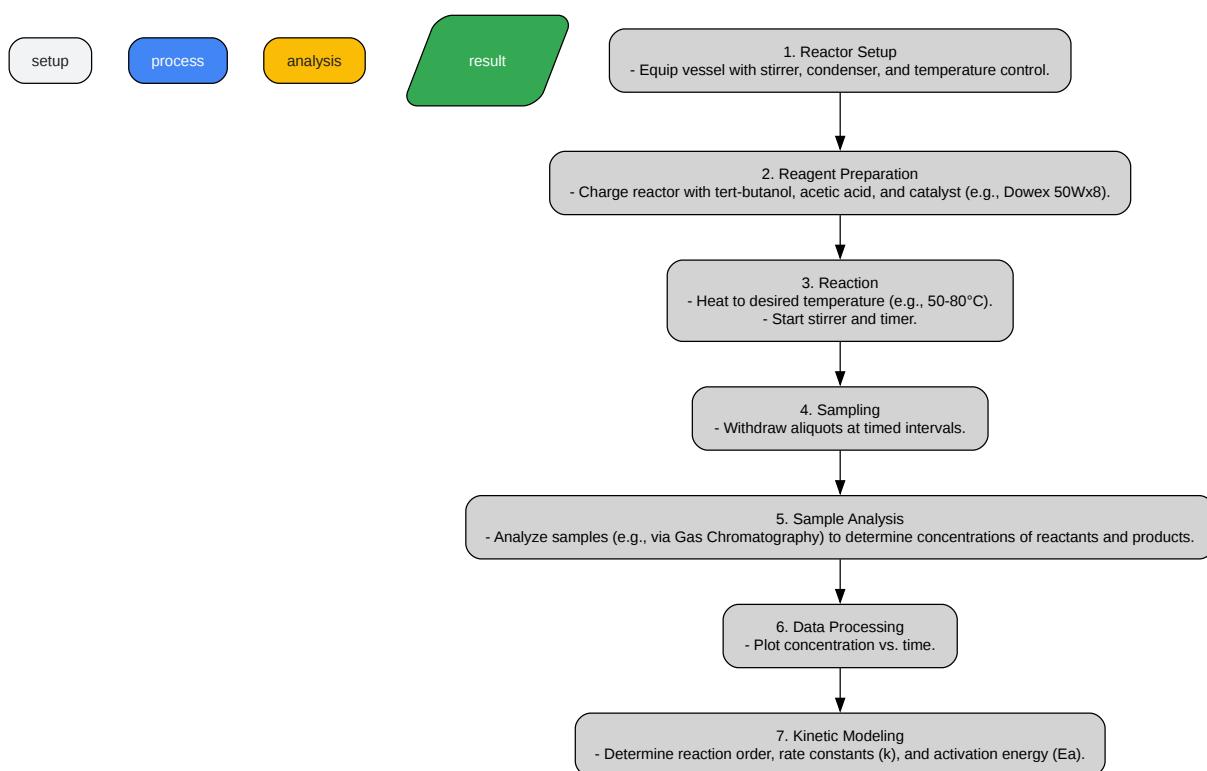
Kinetic parameters are essential for simulating reaction rates and optimizing process conditions.

Table 3: Kinetic Parameters for Key Reactions

Reaction	Catalyst	Temperature Range (°C)	Activation Energy (Ea)	Enthalpy of Reaction (ΔH)	Source
Dehydration to Isobutene	Ion-exchange resin (Amberlyst 15)	60 - 90	$18 \pm 6 \text{ kJ}\cdot\text{mol}^{-1}$	$26 \text{ kJ}\cdot\text{mol}^{-1}$	[16][18]
Esterification with Acetic Acid	Ion-exchange resin (Dowex 50Wx8)	50 - 80	$1.09 \text{ kJ}\cdot\text{mol}^{-1}$	Not Reported	[17]

Experimental Protocols

Protocol: Determination of Heating Curve and Phase Change Enthalpies


This protocol describes a method to determine the melting point, boiling point, and enthalpies of fusion and vaporization of **tert-butanol**.

Methodology:

- Apparatus Setup: Place a known mass of solid **tert-butanol** in a sample vial equipped with a calibrated temperature probe and a microscale heating element (e.g., from a CLEAPSS microscale distillation apparatus).[4]
- Data Logging: Connect the temperature probe to a data logger set to record temperature at regular intervals (e.g., every second).
- Heating: Apply a constant power supply to the heating element to ensure a steady heating rate.[4]
- Melting Phase: Stir the solid gently with the probe for even heating. Record the temperature plateau as the solid melts; this is the melting point.[4]
- Liquid Phase: Continue heating the liquid, ensuring the probe is immersed.
- Boiling Phase: Record the second temperature plateau as the liquid boils; this is the boiling point. Add cotton wool to the vial opening to minimize vapor loss.[4]
- Data Analysis:
 - Plot temperature versus time to create a heating curve.
 - The duration of the melting and boiling plateaus is proportional to the enthalpy of fusion (ΔH_{fus}) and enthalpy of vaporization (ΔH_{vap}), respectively.
 - The slope of the curve in the solid and liquid phases can be used to compare their respective heat capacities.[4]

Protocol: Kinetic Study of tert-Butanol Esterification

This protocol outlines a general procedure for studying the reaction kinetics of **tert-butanol** with acetic acid.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
- 2. tert-Butanol - Sciencemadness Wiki [sciencemadness.org]
- 3. tert-Butanol | (CH₃)₃COH | CID 6386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Demonstrating the heating curve of tert-butanol | Exhibition chemistry | RSC Education [edu.rsc.org]
- 5. tert-Butanol CAS#: 75-65-0 [m.chemicalbook.com]
- 6. ICSC 0114 - tert-BUTANOL [inchem.org]
- 7. fishersci.com [fishersci.com]
- 8. spectrabase.com [spectrabase.com]
- 9. tert-Butanol(75-65-0) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. NMR Spectrum of Butanol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. rsc.org [rsc.org]
- 14. google.com [google.com]
- 15. homework.study.com [homework.study.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [tert-Butanol chemical properties for reaction modeling]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b103910#tert-butanol-chemical-properties-for-reaction-modeling\]](https://www.benchchem.com/product/b103910#tert-butanol-chemical-properties-for-reaction-modeling)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com